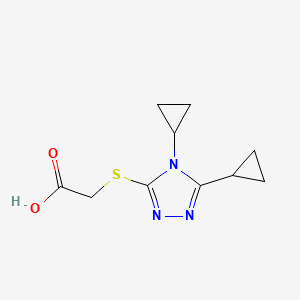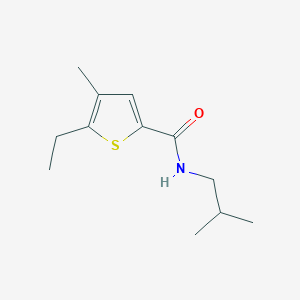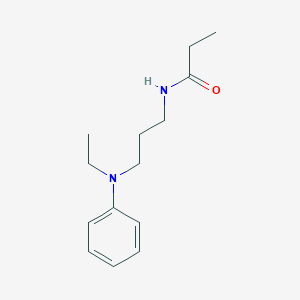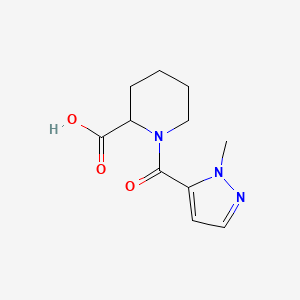
2-((4,5-Dicyclopropyl-4h-1,2,4-triazol-3-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is an organic compound that belongs to the class of 1,2,4-triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting carboxylic acid chloride with thiosemicarbazide, followed by thermal cyclization.
S-Alkylation: The 1,2,4-triazole-3-thiol derivative is then S-alkylated using a halogenated acetal and cesium carbonate.
Deprotection: The acetal group is deprotected using formic acid (98%) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atom.
Applications De Recherche Scientifique
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial, antifungal, or other biological effects, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
- 2-((4,5-Dichlorophenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid
Uniqueness
2-((4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is unique due to the presence of cyclopropyl groups, which can impart different steric and electronic properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13N3O2S |
|---|---|
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H13N3O2S/c14-8(15)5-16-10-12-11-9(6-1-2-6)13(10)7-3-4-7/h6-7H,1-5H2,(H,14,15) |
Clé InChI |
CPTDFNTZPGIGAD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(N2C3CC3)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-benzyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905704.png)


![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)

![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)




![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)


